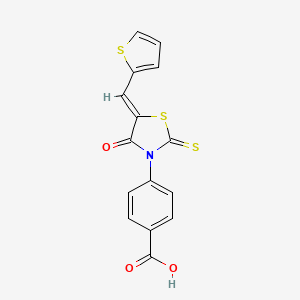

![molecular formula C22H20ClN3OS2 B2992707 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1189671-11-1](/img/structure/B2992707.png)

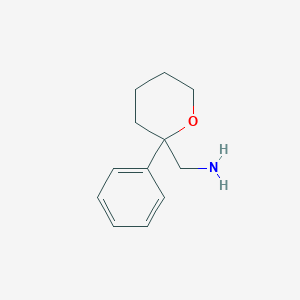

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

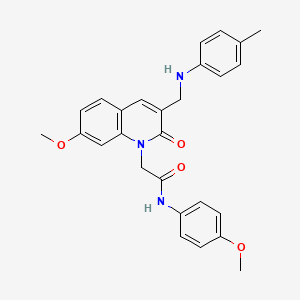

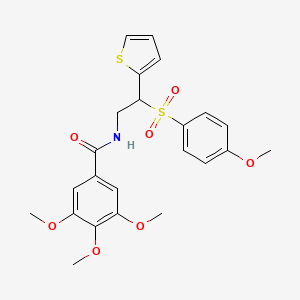

The compound contains a benzothiazole unit, which is a heterocyclic compound that is part of many pharmaceuticals and dyes . It also contains a tetrahydrothieno[2,3-c]pyridin-2-yl unit, which is a type of heterocyclic compound that is often found in bioactive molecules .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Scientific Research Applications

Anticancer Activity

Compounds with benzothiazole and thieno[2,3-c]pyridin moieties have been studied for their potential anticancer activities. For instance, certain N-(pyridine-2-ylcarbamothioyl)benzamide derivatives have shown significant cytotoxicity against various human cancer cell lines, including breast cancer and prostate adenocarcinoma. These compounds and their copper(II) complexes were evaluated for their cytotoxicity, indicating their potential as therapeutic agents in cancer treatment (Adhami et al., 2014).

Antimicrobial Activity

Some benzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties. For example, a study on substituted N-(benzo[d]thiazol-2-yl) acetamide derivatives revealed promising antimicrobial activities, particularly against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. These findings highlight the potential use of such compounds in developing new antimicrobial agents (Anuse et al., 2019).

Enzyme Inhibition

Compounds featuring benzothiazole units have been identified as potent inhibitors of specific enzymes, such as the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. These inhibitors have demonstrated robust in vivo efficacy in tumor models, suggesting their potential application in cancer therapy by targeting angiogenesis (Borzilleri et al., 2006).

Gelation Properties

N-(thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior, which is influenced by methyl functionality and multiple non-covalent interactions. These compounds have shown potential as supramolecular gelators, which could have applications in material science and drug delivery systems (Yadav & Ballabh, 2020).

Sensor Development

Benzothiazole derivatives have also been utilized in developing selective sensors, such as a chromium ion-selective electrode. This application demonstrates the potential of these compounds in analytical chemistry for the detection and quantification of specific ions in various samples (Hajiaghababaei et al., 2016).

Future Directions

Mechanism of Action

Target of Action

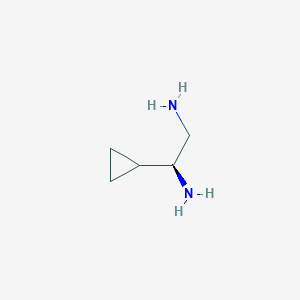

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth ofM. tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Biochemical Pathways

COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Pharmacokinetics

Admet calculation showed favorable pharmacokinetic profile of synthesized benzothiazole derivatives .

Result of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3OS2.ClH/c1-25-12-11-15-18(13-25)28-22(24-20(26)14-7-3-2-4-8-14)19(15)21-23-16-9-5-6-10-17(16)27-21;/h2-10H,11-13H2,1H3,(H,24,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKPAIYIJGAESW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CC=C5.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2992624.png)

![N-(thiophen-2-yl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2992633.png)

![2-(ethylthio)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2992634.png)

![Ethyl 7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2992635.png)

![N-[1-(3-Phenylpropyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2992639.png)